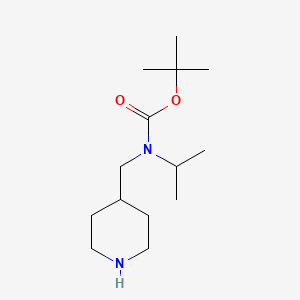

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(piperidin-4-ylmethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-6-8-15-9-7-12/h11-12,15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLBPMPMHHADCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

- The piperidin-4-ylmethyl amine is reacted with tert-butyl chloroformate or related carbamoyl chlorides under basic conditions to form the tert-butyl carbamate ester.

- Sodium hydride or potassium carbonate is commonly used as a base to deprotonate the amine, increasing nucleophilicity.

- Organic solvents such as N,N-dimethylformamide (DMF), ethanol, or N-methylpyrrolidone (NMP) are employed.

- Reactions are often carried out under inert atmosphere (nitrogen) and controlled temperatures (ranging from 0°C to reflux).

Protection and Deprotection Steps

- The tert-butyl group serves as a protecting group for the carbamate functionality.

- Deprotection is achieved by treatment with 10% trifluoroacetic acid (TFA) in CH2Cl2, which cleaves the tert-butyl ester to yield the free amine or acid.

- This step is crucial when further coupling reactions are needed, such as amide bond formation with other moieties.

Typical deprotection reaction:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Deprotection | 10% TFA in CH2Cl2, room temperature, 1-2 h | Removal of tert-butyl ester | Prepares free amine for subsequent coupling |

Coupling Reactions to Form Amide or Carbamate Bonds

- After deprotection, the free amine can be coupled with activated esters (e.g., NHS esters) or acyl chlorides to form amide or carbamate linkages.

- Coupling agents such as HBTU, HOBt, and bases like DIPEA are employed to facilitate the reaction.

- These methods allow for the synthesis of derivatives or analogs of the target compound.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | Free amine + NHS ester, HBTU/HOBt, DIPEA, DMF, room temp | 70-90% | Efficient formation of amide bonds |

Research Findings and Optimization Parameters

- Sodium hydride molar ratios are critical; typical molar ratios of sodium hydride to carbamate precursor range from 2:1 to 4:1 to ensure complete deprotonation and reaction.

- Reaction times vary from 1 to 24 hours depending on temperature and reagents.

- Purification often involves filtration through diatomite and recrystallization to achieve high purity.

- Use of potassium carbonate in ethanol/water mixtures under reflux conditions also yields high purity products with good crystallinity.

Comparative Data Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamate formation | Piperidin-4-ylmethyl amine + Boc reagent, NaH | 0–25°C | 1–3 hours | 85–95 | Nitrogen atmosphere, organic solvent |

| Nucleophilic substitution | tert-butyl 4-(methylsulfonyl)oxy-piperidine + nucleophile, K2CO3, NMP | 100°C | 16–24 hours | 95 | High yield, used for functional group introduction |

| Deprotection | 10% TFA in CH2Cl2 | Room temperature | 1–2 hours | N/A | Removes tert-butyl protecting group |

| Coupling with activated esters | Free amine + NHS ester, HBTU/HOBt, DIPEA, DMF | Room temperature | 2–4 hours | 70–90 | Efficient amide bond formation |

Chemical Reactions Analysis

Types of Reactions

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester, also referred to as compound 44. It has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) reported range from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity of Compound 44

| Bacterial Strain | MIC (μg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 | Methicillin-resistant |

| Enterococcus faecium (VREfm) | 3.125 | Vancomycin-resistant |

| Staphylococcus epidermidis | 1.56 | Linezolid-resistant |

1.2 Anti-Diabetic Activity

The compound has also been investigated for its anti-diabetic properties. A patent describes its use in treating type II diabetes and related metabolic disorders, indicating that it enhances bioavailability and exhibits low toxicity profiles . The pharmacological mechanism may involve the inhibition of dipeptidyl peptidase IV (DPP-IV), a target for diabetes management.

Synthetic Applications

2.1 Synthesis of Derivatives

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines and other complex molecules . The compound's structure allows for various modifications, leading to a range of derivatives with potential biological activities.

Table 2: Synthesis Pathways Involving the Compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Palladium-catalyzed coupling | Cs2CO3 in 1,4-dioxane | N-Boc-protected anilines |

| Nucleophilic substitution | DMF at elevated temperatures | Substituted piperidine derivatives |

Case Studies

3.1 Study on Antibacterial Efficacy

A study published in MDPI evaluated the efficacy of this compound against various bacterial strains. The results confirmed its broad-spectrum activity against resistant strains, making it a candidate for further development into therapeutic agents .

3.2 Development of Anti-Diabetic Agents

In another case study, researchers synthesized several analogs of this compound to assess their DPP-IV inhibitory activity. The findings suggested that certain modifications could enhance efficacy and selectivity, paving the way for new treatments for diabetes .

Mechanism of Action

The mechanism of action of isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1-Isopropyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

- CAS Number : 534595-60-3

- Molecular Formula : C₁₄H₂₈N₂O₂

- Molecular Weight : 256.38 g/mol

- Structure : Features a piperidine ring substituted with an isopropyl group at the 1-position and a tert-butyl carbamate group at the 4-methyl position (Figure 1).

This compound is a carbamate-protected piperidine derivative, commonly used as an intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties or serving as a precursor for bioactive molecules .

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Physicochemical Properties :

- Lipophilicity : The tert-butyl carbamate group in all analogs enhances lipid solubility, but bulky substituents (e.g., benzyl-fluorophenyl in CAS N/A) increase molecular weight significantly (~398 g/mol vs. 256 g/mol for the target compound) .

- Stability: Amino-acyl derivatives (e.g., CAS 1354008-24-4) exhibit lower thermal stability due to peptide-like bonds, unlike the robust carbamate group in the target compound .

Biological Activity

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a synthetic compound notable for its diverse biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 214.3 g/mol. The structure includes a piperidine ring, which is significant for its interactions with biological targets. The presence of the carbamic acid moiety enhances its reactivity and biological profile.

This compound interacts with various receptors in the central nervous system (CNS), modulating neurotransmitter systems. This interaction is crucial for its potential therapeutic effects in treating neurological disorders such as anxiety and depression. The compound's mechanism involves binding to specific molecular targets, leading to modulation of their activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Neuropharmacology : It has been studied for its ability to influence neurotransmitter release and receptor activation, which may aid in the development of treatments for mental health disorders.

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibitors, particularly those involved in metabolic pathways.

Pharmacological Studies

- Neurotransmitter Modulation : A study demonstrated that this compound could enhance the release of serotonin and dopamine in vitro, indicating potential antidepressant effects .

- Anticancer Activity : In vitro tests revealed that certain derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Enzyme Interaction : The compound has been shown to inhibit specific serine peptidases linked to various diseases, further highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers assess toxicity risks when in vivo data are unavailable?

- Methodological Answer: Conduct in silico toxicity prediction using tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., piperidine-related neurotoxicity). Validate with in vitro assays: Ames test for mutagenicity, MTT assay for cytotoxicity in HepG2 cells. Always assume acute toxicity and use ALARA (As Low As Reasonably Achievable) dosing in animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.